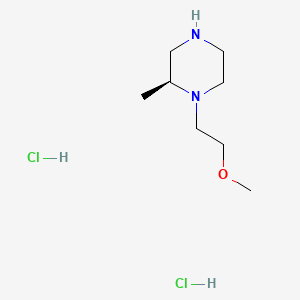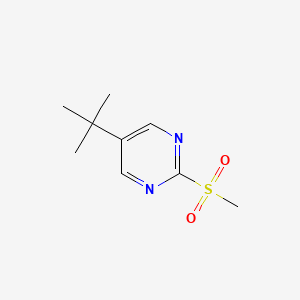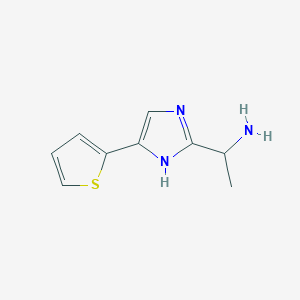![molecular formula C7H6FNO B15303045 7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
7-fluoro-2H,3H-furo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in chemical and biological research due to its unique pharmacological properties. This compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with a fluorine atom attached at the 7th position. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine typically involves the construction of the furan and pyridine rings followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct furo[2,3-c]pyridine derivatives . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the fluorine atom and the fused ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the ring structure, using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Applications De Recherche Scientifique
7-fluoro-2H,3H-furo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photosensitizers.
Mécanisme D'action
The mechanism of action of 7-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to generate reactive oxygen species (ROS) when used as a photosensitizer, leading to the photodynamic ablation of bacteria . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in diverse biological effects.
Comparaison Avec Des Composés Similaires
7-fluoro-2H,3H-furo[2,3-c]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidine: A fused pyrimidine derivative with promising anticancer activity.
Quinazoline: A well-known scaffold in medicinal chemistry with diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
7-fluoro-2,3-dihydrofuro[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIHQAOBUAVNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
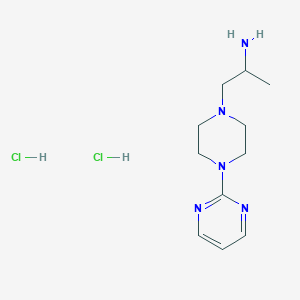
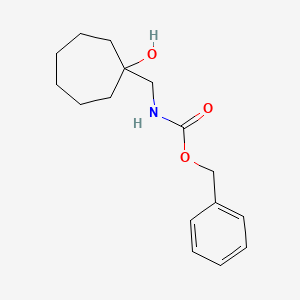
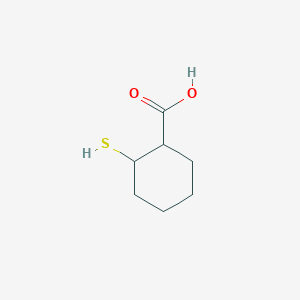
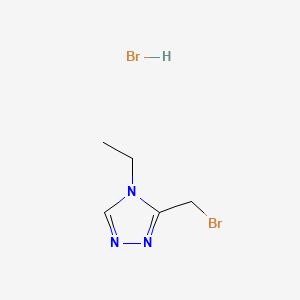
amine dihydrochloride](/img/structure/B15302997.png)

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
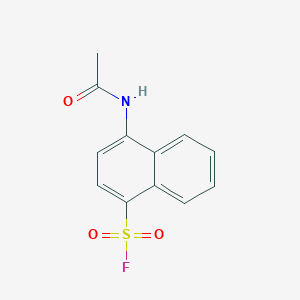
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)

